2-Formyl-5-methylbenzoic acid
Overview
Description
2-Formyl-5-methylbenzoic acid is an organic compound with the molecular formula C9H8O3 It is a derivative of benzoic acid, characterized by the presence of a formyl group at the second position and a methyl group at the fifth position on the benzene ring
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets through covalent or non-covalent bonding, leading to changes in the targets’ function .
Biochemical Pathways
It is possible that this compound could influence pathways related to its potential targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
These effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 2-Formyl-5-methylbenzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formyl-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the formylation of 5-methylbenzoic acid using formylating agents such as formic acid or formamide in the presence of a catalyst. Another method includes the oxidation of 2,5-dimethylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize robust oxidizing agents and are conducted under stringent conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: 2-Carboxy-5-methylbenzoic acid.
Reduction: 2-Hydroxymethyl-5-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Formyl-5-methylbenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
2-Formylbenzoic acid: Lacks the methyl group, which can influence its reactivity and solubility.
5-Methylbenzoic acid:
2,5-Dimethylbenzoic acid: Contains an additional methyl group, which can alter its reactivity and physical properties.
Uniqueness: 2-Formyl-5-methylbenzoic acid is unique due to the presence of both formyl and methyl groups on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-formyl-5-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJBLPDZCOFENP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150867-03-1 | |
Record name | 2-formyl-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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